Methyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
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Overview
Description
Methyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone, in the presence of sulfur sources.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced via a sulfonation reaction using reagents like chlorosulfonic acid, followed by amination with an appropriate amine.
Esterification: The carboxylic acid group on the thiophene ring can be esterified using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction of the sulfamoyl group can be achieved using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated thiophenes, nitrothiophenes, sulfonated thiophenes.
Scientific Research Applications
Methyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of Methyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfamoyl group can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(2-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
- Methyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-(4-chlorophenyl)thiophene-2-carboxylate
- Methyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)furan-2-carboxylate
Uniqueness
Methyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is unique due to the presence of both the sulfamoyl and ester functional groups on the thiophene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5S2/c1-4-27-18-8-6-5-7-17(18)22-29(24,25)20-16(13-28-19(20)21(23)26-3)15-11-9-14(2)10-12-15/h5-13,22H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXIGAOAXKKOHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NS(=O)(=O)C2=C(SC=C2C3=CC=C(C=C3)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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